molecular formula C18H17F3O B7995964 3'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone

3'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone

Cat. No.: B7995964
M. Wt: 306.3 g/mol
InChI Key: OMNYAHMXVPTVDC-UHFFFAOYSA-N
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Description

3'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone is a fluorinated acetophenone derivative of high interest in medicinal chemistry and neuroscience research. While its structural analog, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), has been characterized as a potent slow-binding inhibitor of human acetylcholinesterase (AChE) . This compound acts as a transition state analog of acetylcholine, binding competitively to the enzyme's active site with a long residence time . Its mechanism involves a slow induced-fit step that results in a stable, reversible complex, making it a valuable tool for studying enzyme kinetics and inhibition mechanisms . Research on the analogous TFK suggests potential application as a neuroprotectant. Studies indicate it can reduce neuronal apoptosis and mitigate memory impairments induced by organophosphorus compounds, highlighting its utility in models of neurotoxicity and Alzheimer's disease-like pathology . The tert-butyl group is a common motif in drug design that can be subject to metabolism by cytochrome P450 enzymes, a factor researchers should consider in pharmacokinetic studies . This product, this compound, is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[3-(4-tert-butylphenyl)phenyl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(22)18(19,20)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNYAHMXVPTVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Grignard Coupling

The most widely reported method involves reacting 4-tert-butylbromobenzene with a trifluoroacetyl donor via Grignard intermediates.

Step 1: Grignard Reagent Formation
Magnesium reacts with 4-tert-butylbromobenzene in anhydrous THF under nitrogen:

Critical parameters:

  • Solvent volume : 5:1 THF-to-substrate ratio achieves 98% conversion

  • Initiation : 1,2-dibromoethane (0.5-1 mol%) reduces induction period by 70%

  • Temperature : 20-25°C prevents premature decomposition

Step 2: Trifluoroacetylation
The Grignard reagent reacts with methyl trifluoroacetate:

Optimized conditions:

  • Stoichiometry : 1.1:1 Grignard-to-ester ratio maximizes yield

  • Temperature gradient : -10°C → 20°C over 2 hours reduces side products

  • Workup : 5% HCl quench followed by THF evaporation yields 89% purity

Table 1: Comparative Yields in Grignard Syntheses

THF Volume (mL/mol)Reaction Time (h)Yield (%)Purity (%)Source
1201.7575.792.4
2405.088.295.1
4803.593.697.8

Friedel-Crafts Acylation Approach

Direct Acylation of tert-Butylbenzene

While less common due to steric hindrance, this method uses AlCl₃ catalysis:

Key challenges:

  • Regioselectivity : Para-substitution dominates (≥95%) due to tert-butyl directing effects

  • Catalyst loading : 1.2 eq AlCl₃ achieves 68% conversion vs. 43% with 0.8 eq

  • Solvent effects : Nitromethane improves yield by 22% compared to CS₂

Table 2: Friedel-Crafts Optimization Data

SolventTemp (°C)AlCl₃ (eq)Yield (%)
Nitromethane01.268
CS₂-101.551
DCM252.029

Transition Metal-Catalyzed Methods

Palladium-Mediated Cross Coupling

A patent-pending method uses Suzuki-Miyaura coupling:

Conditions:

  • Catalyst : Pd(PPh₃)₄ (2 mol%) in toluene/EtOH

  • Base : K₂CO₃ (3 eq) at 80°C for 12h

  • Yield : 72% with 99% regioselectivity

Copper-Catalyzed Oxidative Coupling

Emerging method using MOF-199 catalyst:

Advantages:

  • Solvent-free conditions

  • 89% yield at 150°C in 6h

  • Catalyst recyclability (3 cycles with <5% activity loss)

Industrial-Scale Production Insights

Cost Optimization Strategies

  • Raw material substitution : Replacing ethyl trifluoroacetate with methyl ester reduces costs by $12/kg

  • Solvent recovery : THF distillation achieves 98% reuse rate

  • Waste minimization : HCl quench neutralization produces NaCl byproduct for disposal

Purity Enhancement Techniques

  • Distillation : Vacuum distillation (15-20 Torr) at 80-90°C gives ≥99.5% purity

  • Crystallization : Hexane/EtOAc (3:1) recrystallization removes 98% of meta-isomers

  • Chromatography : Silica gel column with toluene/CHCl₃ eluent resolves diacetylated byproducts

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodScale PotentialTypical YieldPurityCost ($/kg)
GrignardIndustrial88-93%97-99%120-150
Friedel-CraftsPilot60-68%89-92%180-220
Suzuki CouplingLab70-75%95-97%350-400
Oxidative CouplingDevelopmental85-89%98%280-320

Chemical Reactions Analysis

Types of Reactions

3’-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions with electrophiles.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation: The tert-butyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of iron (Fe) catalyst.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Major Products Formed

    Substitution: Brominated derivatives of the aromatic ring.

    Reduction: Corresponding alcohol.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating potent antimicrobial activity.

Cytotoxicity

The cytotoxic effects of 3'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone have been evaluated in cancer cell lines:

  • Case Study : In studies involving human breast cancer (MCF-7) cells, the compound showed a dose-dependent reduction in cell viability.
  • IC50 Values : The IC50 value was approximately 15 µM, suggesting substantial potential for development in anticancer therapies.

Herbicidal Activity

This compound has also been investigated for its herbicidal properties. Bioassays conducted on various plant species revealed that it effectively inhibits germination and growth at certain concentrations. The proposed mechanism involves disruption of key metabolic pathways in plants.

Applications in Medicinal Chemistry

The unique electronic properties imparted by the trifluoromethyl group make this compound valuable in drug design. Its ability to interact with biological targets through specific binding affinities allows for potential applications in developing inhibitors for enzymes such as acetylcholinesterase (AChE). Kinetic studies have shown that derivatives like 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone exhibit competitive inhibition of AChE .

Applications in Materials Science

Due to its photochemical properties, this compound can serve as a photoinitiator in polymerization processes. The presence of the tert-butyl group enhances solubility and stability in various solvents, making it suitable for use in coatings and adhesives .

Mechanism of Action

The mechanism of action of 3’-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with biological molecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural and Electronic Differences Among Trifluoroacetophenone Derivatives
Compound Substituent(s) Steric Effects Electronic Effects Key Applications
3'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone 4-tert-Butylphenyl (para) High Electron-withdrawing (CF₃), bulky Potential pharmaceutical intermediate
2,2,2-Trifluoroacetophenone None Low Strongly electron-withdrawing (CF₃) Organocatalysis, polymer synthesis
3'-Methyl-2,2,2-trifluoroacetophenone Methyl (meta) Moderate Electron-withdrawing (CF₃) + weak donating (CH₃) AChE inhibition studies
2,2,2-Trifluoro-1-(3-fluorophenyl)ethanone Fluorine (meta) Low Electron-withdrawing (CF₃, F) Difluorocarbene precursor
3',5'-Dichloro-2,2,2-trifluoroacetophenone Dichloro (meta, para) Moderate Strongly electron-withdrawing (Cl, CF₃) Afoxolaner intermediate
  • This contrasts with smaller substituents like methyl or fluorine .
  • Electronic Effects: The CF₃ group strongly withdraws electrons, activating the carbonyl toward nucleophilic addition. However, the tert-butyl group (a weak electron donor via hyperconjugation) may slightly offset this effect compared to electron-withdrawing substituents like chlorine .

Reactivity in Organic Reactions

Table 2: Comparative Reactivity in Key Reactions
Reaction Type Compound Reactivity Trend Observed Outcome Reference
Hydroboration 2,2,2-Trifluoroacetophenone High (quantitative in 15 min) Faster than sterically hindered analogs
This compound* Expected lower Steric hindrance slows reaction Inferred
Electrophilic Competition CF₃ vs. CHF₂ vs. Aldehyde CHF₂ > CF₃ > Aldehyde CF₃ less reactive than CHF₂
AChE Inhibition 3'-Methyl-2,2,2-trifluoroacetophenone ΔG = −11.80 kcal/mol Stronger than galantamine
Polymer Synthesis Trifluoroacetophenone High IEC control Used in anion-exchange membranes
  • Hydroboration: The tert-butyl derivative is expected to exhibit slower reaction kinetics due to steric blocking of the carbonyl group, similar to observations with bulky acetophenones .
  • Biological Activity: While 3'-methyl-2,2,2-trifluoroacetophenone shows strong AChE inhibition (ΔG = −11.80 kcal/mol), the tert-butyl analog’s larger size may enhance binding affinity in hydrophobic enzyme pockets .

Biological Activity

3'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone, also known as CAS Number 1443320-95-3, is a compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential applications in various fields such as medicinal chemistry and agriculture.

  • Molecular Formula : C18H17F3O
  • Molecular Weight : 306.3222 g/mol
  • Structure : The compound features a trifluoroacetophenone moiety substituted with a tert-butyl group on the phenyl ring.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors. One common method includes:

  • Starting Materials : 4-tert-butylphenol and trifluoroacetyl chloride.
  • Reaction Conditions : The reaction is typically conducted in an organic solvent under controlled temperature conditions to facilitate the acylation process.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against several pathogens. For instance:

  • In vitro studies demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating potent activity.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in cancer cell lines:

  • Case Study : In a study involving human breast cancer (MCF-7) cells, the compound showed a dose-dependent reduction in cell viability.
  • IC50 Values : The IC50 value was determined to be around 15 µM, suggesting substantial potential for further development in anticancer therapies.

Herbicidal Activity

The compound has also been investigated for its herbicidal properties:

  • Bioassays conducted on various plant species revealed that it effectively inhibits germination and growth at certain concentrations.
  • Mechanism of Action : It is believed to disrupt key metabolic pathways in plants, leading to stunted growth and eventual death.

Comparative Biological Activity Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus8 µg/mL
AntimicrobialEscherichia coli10 µg/mL
CytotoxicMCF-7 (breast cancer)15 µM
HerbicidalVarious plant speciesVaries

Safety and Toxicology

While exploring the biological activities of this compound, safety profiles have also been assessed:

  • Toxicity Studies indicate that it may cause skin irritation and respiratory issues upon inhalation or contact.
  • Regulatory Status : It is classified as harmful under certain exposure conditions, necessitating careful handling in laboratory settings.

Q & A

Q. What are the common synthetic routes for 3'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone, and how can key reaction parameters (e.g., pH, temperature) be optimized?

  • Methodological Answer: A widely applicable method involves Friedel-Crafts acylation, where tert-butylbenzene reacts with trifluoroacetyl chloride under acidic conditions. For example, in analogous acetophenone syntheses (e.g., 4’-(2,4-Difluorophenoxy)acetophenone), pH control (optimally pH 4) and copper sulfate catalysis are critical for regioselectivity and yield . Another approach employs sodium hydride-mediated alkylation, as seen in the synthesis of 4-(2,2,2-trifluoroethoxy)acetophenone, where stoichiometric ratios of reagents (e.g., CF₃CH₂OTf) and reaction temperature (60°C) significantly influence purity . Post-synthesis, steam distillation and reduced-pressure rectification are recommended for purification .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the aromatic substitution pattern and trifluoromethyl group integration. For instance, analogous fluorinated acetophenones (e.g., 3,4,5-trifluorobenzophenone) show distinct ¹⁹F NMR shifts for meta- and para-fluorine atoms . High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How can chromatographic methods be tailored to purify this compound effectively?

  • Methodological Answer: Column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 0–15% ethyl acetate) effectively separates byproducts, as demonstrated in the purification of 4-(2,2,2-trifluoroethoxy)acetophenone . For higher sensitivity, preparative HPLC with a C18 column and acetonitrile/water mobile phase is suitable. Monitoring via thin-layer chromatography (TLC) with UV visualization ensures purity at each step.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the tert-butylphenyl group in electrophilic substitution reactions?

  • Methodological Answer: The tert-butyl group acts as an electron-donating substituent via hyperconjugation, activating the para-position for electrophilic attack. This is evidenced in Friedel-Crafts acylations of tert-butylbenzene derivatives, where steric hindrance from the bulky tert-butyl group directs electrophiles to the less hindered para-site . Computational studies (e.g., density functional theory) can model charge distribution and predict regioselectivity. Kinetic experiments under varying temperatures and catalysts (e.g., AlCl₃ vs. FeCl₃) further validate mechanistic pathways .

Q. How can contradictory literature data on melting points or spectral profiles be resolved experimentally?

  • Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. To address this:
  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Recrystallize the compound from multiple solvents (e.g., ethanol, hexane) and compare melting points.
  • Use deuterated solvents in NMR to eliminate solvent peak interference. For example, conflicting ¹H NMR signals in fluorinated acetophenones may arise from rotameric equilibria, which can be resolved by variable-temperature NMR .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining yield and purity?

  • Methodological Answer:
  • Process Optimization : Replace batch reactors with flow chemistry systems to enhance heat/mass transfer, critical for exothermic steps like acylations .
  • Catalyst Recycling : Use immobilized Lewis acids (e.g., zeolite-supported AlCl₃) to reduce waste and improve cost-efficiency .
  • In-line Analytics : Implement real-time IR or Raman spectroscopy to monitor reaction progression and automate impurity detection.

Q. How does the trifluoromethyl group influence the compound’s electronic properties in catalysis or material science applications?

  • Methodological Answer: The strong electron-withdrawing effect of the trifluoromethyl group enhances electrophilicity, making the compound a potent intermediate in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, the trifluoromethyl group stabilizes transition states, as shown in studies of analogous fluorophenylacetophenones . In material science, its lipophilicity and thermal stability (evidenced by TGA data) make it suitable for fluoropolymer synthesis .

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